molecular formula C8H5BrF2O2 B1376498 2-(2-Bromophenyl)-2,2-difluoroacetic acid CAS No. 1375472-90-4

2-(2-Bromophenyl)-2,2-difluoroacetic acid

Cat. No.: B1376498
CAS No.: 1375472-90-4
M. Wt: 251.02 g/mol
InChI Key: ALUGEFZIOIIHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of difluoroacetic acids It is characterized by the presence of a bromine atom attached to the phenyl ring and two fluorine atoms attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetic acid typically involves the bromination of phenylacetic acid followed by the introduction of fluorine atoms. One common method involves the reaction of 2-bromophenylacetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenylacetic Acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2-(2-Fluorophenyl)-2,2-difluoroacetic Acid: Contains a fluorine atom instead of bromine, leading to variations in reactivity and applications.

    2-(2-Chlorophenyl)-2,2-difluoroacetic Acid:

Uniqueness

2-(2-Bromophenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential for diverse applications in synthesis and research. The combination of these halogens can enhance the compound’s stability and binding interactions, making it valuable in various scientific fields.

Properties

IUPAC Name

2-(2-bromophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUGEFZIOIIHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromophenyl)-2,2-difluoroacetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-2,2-difluoroacetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Bromophenyl)-2,2-difluoroacetic acid
Reactant of Route 4
2-(2-Bromophenyl)-2,2-difluoroacetic acid
Reactant of Route 5
2-(2-Bromophenyl)-2,2-difluoroacetic acid
Reactant of Route 6
2-(2-Bromophenyl)-2,2-difluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.